molecular formula C12H8BrNO B6359632 3-(5-Bromo-pyridin-3-yl)benzaldehyde CAS No. 1171896-21-1

3-(5-Bromo-pyridin-3-yl)benzaldehyde

Cat. No.: B6359632
CAS No.: 1171896-21-1
M. Wt: 262.10 g/mol
InChI Key: LCOFARWUKWNXNA-UHFFFAOYSA-N
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Description

3-(5-Bromo-pyridin-3-yl)benzaldehyde is an organic compound with the molecular formula C12H8BrNO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a 5-bromo-pyridin-3-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-pyridin-3-yl)benzaldehyde typically involves the bromination of pyridine followed by a formylation reaction. One common method includes the reaction of 5-bromopyridine-3-boronic acid with benzaldehyde under Suzuki coupling conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity. This might involve continuous flow reactors and more efficient catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-pyridin-3-yl)benzaldehyde can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Coupling Reactions: The compound can participate in Suzuki, Heck, and Sonogashira coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.

Major Products

    Substitution: Products include various substituted pyridines.

    Oxidation: 3-(5-Bromo-pyridin-3-yl)benzoic acid.

    Reduction: 3-(5-Bromo-pyridin-3-yl)benzyl alcohol.

    Coupling: Various biaryl compounds depending on the coupling partner.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Bromo-pyridin-3-yl)benzaldehyde is unique due to the presence of both the bromopyridine and benzaldehyde functionalities, which allow it to participate in a wide range of chemical reactions and make it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-(5-bromopyridin-3-yl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO/c13-12-5-11(6-14-7-12)10-3-1-2-9(4-10)8-15/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCOFARWUKWNXNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CN=C2)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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